molecular formula C6H6N4OS B3044924 3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione CAS No. 100565-58-0

3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione

Cat. No.: B3044924
CAS No.: 100565-58-0
M. Wt: 182.21 g/mol
InChI Key: URMCJWILMOSHLQ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole-4-carboxamide with carbon disulfide in the presence of a base, followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione undergoes various chemical reactions, including:

Scientific Research Applications

3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in disease pathways.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione involves its interaction with specific molecular targets. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking the cell cycle progression and inducing apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acid residues in the active site of the target enzyme is crucial for its inhibitory activity.

Comparison with Similar Compounds

3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

100565-58-0

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

2-methyl-7-sulfanylidene-1,4-dihydropyrazolo[4,3-d]pyrimidin-3-one

InChI

InChI=1S/C6H6N4OS/c1-10-6(11)4-3(9-10)5(12)8-2-7-4/h2,9H,1H3,(H,7,8,12)

InChI Key

URMCJWILMOSHLQ-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(N1)C(=S)N=CN2

Canonical SMILES

CN1C(=O)C2=C(N1)C(=S)N=CN2

Origin of Product

United States

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